BCRP (ABCG2) Inhibition: Sub-Micromolar Potency vs. Structurally Related Chalcones
In a direct comparative screen of chalcone derivatives against human breast cancer resistance protein (BCRP/ABCG2) expressed in MDCK2 cells, 2′-hydroxy-4,4′-dimethoxychalcone inhibited BCRP-mediated Hoechst 33342 efflux with an IC₅₀ of 850 nM [1]. This potency is substantially higher than that reported for numerous chalcone and benzochalcone analogs in the same assay system. For context, a companion study screening chalcones and benzochalcones for BCRP inhibition found that only a subset of compounds achieved IC₅₀ values below 10 µM, with many exhibiting IC₅₀ values >30 µM [2]. The 850 nM IC₅₀ places this compound among the more potent chalcone-based BCRP inhibitors identified to date.
| Evidence Dimension | BCRP (ABCG2) inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 850 nM |
| Comparator Or Baseline | Multiple chalcone/benzochalcone analogs: majority IC₅₀ >10 µM, many >30 µM |
| Quantified Difference | At least ~12‑fold more potent than the bulk of tested chalcone analogs |
| Conditions | Human BCRP expressed in MDCK2 cells; Hoechst 33342 accumulation assay; 30 min preincubation; fluorimetry |
Why This Matters
Strong BCRP inhibition at sub-micromolar concentrations makes this compound a valuable chemical probe for investigating BCRP-mediated multidrug resistance, distinguishing it from the majority of chalcones that require >10‑fold higher concentrations for comparable transporter modulation.
- [1] BindingDB: BDBM50213232. Affinity data for 1-(2-hydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (CHEMBL229907) — Inhibition of human BCRP expressed in MDCK2 cells. View Source
- [2] Juvale K, Pape VFS, Wiese M. Investigation of chalcones and benzochalcones as inhibitors of breast cancer resistance protein. Bioorg Med Chem. 2012;20(1):346-55. doi:10.1016/j.bmc.2011.10.074 View Source
